Increased Lipophilicity (Predicted logP) Relative to Methyl Ester Analog
The phenyl carbamate ester of CAS 1798430-63-3 introduces substantially greater lipophilicity than the corresponding methyl ester analog (CAS 1798414-61-5). While the methyl ester has a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 83.9 Ų [1], the addition of a phenyl ring in place of the methyl group on the target compound is predicted to increase logP by approximately 1.0–1.5 log units (estimated range 3.8–4.3) based on the Hansch π constant for phenyl (π ≈ 2.0) relative to methyl (π ≈ 0.5) and the linking oxygen attenuation effect [2]. This shift is relevant for programs targeting intracellular or CNS-penetrant candidates where higher logD may be desirable.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP 3.8–4.3 (phenyl carbamate, no experimental value available) |
| Comparator Or Baseline | Methyl ester analog (CAS 1798414-61-5): computed XLogP3 = 2.8 |
| Quantified Difference | ~1.0–1.5 logP units higher for the phenyl ester |
| Conditions | In silico prediction; experimental logP not currently available for either compound in public databases |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability, plasma protein binding, and metabolic clearance, making this a key selection criterion for ADME/PK optimization in early drug discovery.
- [1] Kuujia.com: computed properties for methyl 4-{(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enamidomethyl}piperidine-1-carboxylate. XLogP3 = 2.8; TPSA = 83.9 Ų. View Source
- [2] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π(phenyl) ≈ 2.0; π(CH3) ≈ 0.5. View Source
